

Initial Characterization of Kpc-2-IN-2: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Kpc-2-IN-2	
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Abstract

This document provides a detailed initial characterization of the compound **Kpc-2-IN-2**, a novel, potent inhibitor of Klebsiella pneumoniae carbapenemase (KPC-2). **Kpc-2-IN-2**, also identified as compound 6c in foundational research, is a triazole-substituted phenylboronic acid derivative.[1][2][3] This whitepaper summarizes the key biochemical and cellular activities of **Kpc-2-IN-2**, presents detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows. The data herein demonstrates the potential of **Kpc-2-IN-2** as a lead compound for the development of new therapeutic agents to combat antibiotic resistance mediated by KPC-2-producing bacteria.

Core Compound Properties

Kpc-2-IN-2 is a synthetic molecule designed to target the active site of KPC-2, a class A β -lactamase that confers resistance to a broad spectrum of β -lactam antibiotics, including carbapenems.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Kpc-2-IN-2**, extracted from the primary literature.



Table 1: Biochemical Assay Data

Parameter	Value	Description
Ki (KPC-2)	0.038 μΜ	Inhibitory constant against KPC-2 enzyme, indicating high potency.[1][2][3]

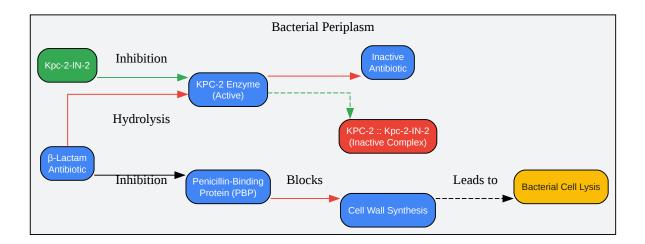
Table 2: Cellular Assay Data

Assay	Cell Line/Strain	Key Findings
Synergistic Activity	KPC-2 expressing E. coli	Enhances the activity of cefotaxime.[1][2][3]
Cytotoxicity	HEK-293	Well-tolerated, indicating low mammalian cell toxicity.

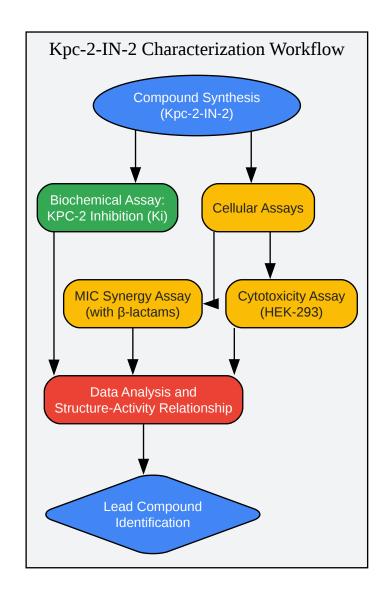
Mechanism of Action: KPC-2 Inhibition

Kpc-2-IN-2 functions as a competitive inhibitor of the KPC-2 β -lactamase. As a boronic acid derivative, it is designed to mimic the transition state of the natural substrate of the enzyme. The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of KPC-2.[1][4][5][6] This interaction prevents the hydrolysis of β -lactam antibiotics, thereby restoring their efficacy.









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